molecular formula C10H10ClFN2S B2479042 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride CAS No. 2580235-51-2

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2479042
CAS No.: 2580235-51-2
M. Wt: 244.71
InChI Key: XQBURLKDGQEPAB-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a thiazole-derived compound featuring a 4-fluorobenzyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Thiazole derivatives are known for diverse biological activities, including receptor antagonism and enzyme inhibition .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9;/h1-4,6H,5H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBURLKDGQEPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CSC(=N2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol. For this compound, the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under these conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The process would also involve rigorous purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Key Structural Features:

  • Thiazole ring : Aromatic, electron-rich heterocycle with sulfur and nitrogen atoms.

  • 4-Fluorobenzyl group : Electron-withdrawing substituent that directs electrophilic substitution and stabilizes intermediates.

  • Amine group : Nucleophilic site for alkylation, acylation, or coordination reactions.

Oxidation Reactions

The thiazole sulfur and amine group are susceptible to oxidation:

  • Thiazole sulfur oxidation : Forms sulfoxide or sulfone derivatives under strong oxidizing agents like H2_2O2_2 or mCPBA .

  • Amine oxidation : Converts the primary amine to a nitro group using HNO3_3/H2_2SO4_4, though this is less common due to the stability of the aromatic system .

Reaction Conditions Product Yield Source
S-Oxidation to sulfoxideH2_2O2_2 (30%), RT, 6 hrs4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine sulfoxide55%
S-Oxidation to sulfonemCPBA, CH2_2Cl2_2, 0°CSulfone derivative40%

Reduction Reactions

Reduction targets the thiazole ring or substituents:

  • Thiazole ring reduction : Catalytic hydrogenation (H2_2, Pd/C) opens the ring to form dihydrothiazole derivatives .

  • Fluorophenyl group : Typically inert under standard reduction conditions but can undergo dehalogenation under extreme conditions (e.g., LiAlH4_4).

Reaction Conditions Product Yield Source
Ring hydrogenationH2_2 (1 atm), Pd/C, EtOH4-[(4-Fluorophenyl)methyl]-2,3-dihydrothiazol-2-amine70%

Substitution Reactions

Electrophilic substitution occurs at the thiazole’s C-5 position due to electron density from the amine group. Nucleophilic substitution is limited to the fluorophenyl group under harsh conditions .

Example Reactions:

  • Bromination : Br2_2 in acetic acid substitutes the fluorophenyl group’s para-position (relative to fluorine) .

  • Amination : Ullmann coupling introduces aryl amines at C-5 using CuI and 1,10-phenanthroline .

Reaction Conditions Product Yield Source
BrominationBr2_2, AcOH, 50°C4-[(3-Bromo-4-fluorophenyl)methyl]-1,3-thiazol-2-amine60%

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura and Sonogashira couplings, enabling diversification of the aryl group :

  • Suzuki-Miyaura : Requires Pd(PPh3_3)4_4 and aryl boronic acids.

  • Sonogashira : Alkynes couple at C-5 using Pd/Cu catalysts.

Reaction Conditions Product Yield Source
Suzuki-Miyaura couplingPd(PPh3_3)4_4, K2_2CO3_3, DMF5-Aryl-4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine75%

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, releasing the free base. The amine (pKa ~8.5) can undergo protonation/deprotonation, affecting solubility and reactivity .

Mechanistic Insights

  • Electrophilic substitution : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta position of the benzyl group .

  • Nucleophilic attack : The thiazole’s C-2 amine stabilizes transition states via resonance, facilitating ring-opening reactions .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing HF and forming polymeric byproducts .

  • Photodegradation : UV light induces C–S bond cleavage, yielding 4-fluorobenzylamine and thiourea derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine; hydrochloride, exhibit promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents to combat resistance .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast adenocarcinoma cell lines (MCF7). The mechanism of action is believed to involve modulation of specific molecular targets within cancer cells .

Material Science

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules in materials science. Its unique chemical structure allows it to participate in various chemical reactions, making it valuable in developing new materials with specific properties .

Case Studies and Research Findings

Several studies have highlighted the potential of thiazole derivatives in drug development:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant activity, suggesting a potential therapeutic application .
  • Anticancer Screening : In vitro assays conducted on various cancer cell lines demonstrated that some thiazole derivatives had potent anticancer effects, particularly against breast cancer cells. These findings support further exploration into their use as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring and the fluorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Benzyl Thiazol-2-amines

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
  • Structure : Differs in halogen positioning (4-Cl, 2-F vs. 4-F) and lacks the hydrochloride salt.
  • Properties : The ortho-fluorine and para-chlorine substituents increase steric hindrance and lipophilicity compared to the target compound’s para-fluorine. This may reduce solubility but enhance membrane permeability .
  • Applications : Used in exploratory neuropharmacology studies but lacks documented receptor specificity.
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine (CAS 893724-17-9)
  • Structure : Features a 3-Cl, 4-F benzyl group.
  • Crystallography : Similar to the target compound, halogen positioning influences molecular planarity and crystal packing. Chlorine’s larger atomic radius may disrupt isostructurality observed in fluorinated analogs .

Table 1: Halogen-Substituted Thiazol-2-amines

Compound Substituent Halogen Position Salt Form Solubility (mg/mL)
Target Compound 4-Fluorobenzyl Para Hydrochloride 12.5 (H₂O)
5-(4-Chloro-2-fluorobenzyl)-thiazole 4-Cl, 2-F benzyl Ortho/Para Neutral 3.2 (DMSO)
5-[(3-Cl-4-F-benzyl)]-thiazole 3-Cl, 4-F benzyl Meta/Para Neutral 2.8 (DMSO)

Thiazol-2-amine Hydrochlorides with Varied Substitutions

4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS 1461714-51-1)
  • Structure : Methyl at C2, phenyl at C5, and amine at C3.
  • Key Differences: The absence of a fluorobenzyl group reduces interactions with aromatic receptor pockets.
4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine Hydrochloride (CAS 33188-18-0)
  • Structure : Chloromethyl at C4 and p-tolylamine at C2.
  • Physicochemical Properties : The chloromethyl group introduces polarity, but the p-tolyl group’s hydrophobicity may offset this. Unlike the target compound, this analog lacks fluorine’s electron-withdrawing effects, altering electronic properties .

Pharmacologically Active Analogs

SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride)
  • Structure : Complex substituents including cyclopropane and propynyl groups.
  • Activity : Potent corticotropin-releasing factor (CRF1) receptor antagonist. The target compound’s simpler structure may lack this specificity but could exhibit broader receptor interactions .
BMY 14802 (α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol hydrochloride)
  • Structure : Fluorophenyl and pyrimidinyl moieties on a piperazine scaffold.
  • Activity : Sigma receptor ligand with dopamine receptor modulation. The target compound’s thiazole core may favor different binding motifs, such as kinase inhibition .

Structural and Crystallographic Insights

Isostructural compounds 4 and 5 () demonstrate that substituting chlorine for fluorine on the benzyl group preserves triclinic (P 1) symmetry but alters intermolecular interactions. The target compound’s hydrochloride salt likely forms hydrogen bonds with the amine group, enhancing lattice stability compared to neutral analogs .

Pharmacological and Industrial Relevance

  • Target Compound: Potential applications in CNS disorders due to structural similarities to sigma and dopamine receptor ligands (e.g., BMY 14802) .
  • Competitive Advantages : The hydrochloride salt improves bioavailability over neutral analogs, while the para-fluorine optimizes lipophilicity and metabolic stability .

Biological Activity

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring substituted with a 4-fluorophenylmethyl group and an amine group, forming a hydrochloride salt. Thiazole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClFN2S
  • CAS Number : 1181458-45-6

The biological activity of this compound involves its interaction with specific molecular targets in biological systems. The thiazole ring and the fluorophenyl group are crucial for binding to enzymes or receptors, which modulates their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds related to 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine demonstrate cytotoxic effects on various cancer cell lines, such as Jurkat and HT29 cells. The IC50 values for these compounds were reported to be less than those of standard drugs like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial studies revealed that certain analogs of this compound exhibited activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential as antibacterial agents .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of thiazole derivatives indicate that they can reduce pro-inflammatory cytokines such as IL-1β and TNF-α in cell models .

Structure-Activity Relationship (SAR)

The structure of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is critical to its biological activity:

  • Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. For example, methyl substitutions at specific positions have been linked to increased efficacy against cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityAnti-inflammatory Activity
4-Fluorophenylmethylthiazole< DoxorubicinActive against S. aureusReduces IL-1β levels
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine< DoxorubicinActive against C. violaceumReduces TNF-α levels

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antitumor Efficacy : A study demonstrated that thiazole compounds with specific substitutions showed significant growth inhibition in tumor cell lines compared to standard treatments .
  • Infection Control : Another investigation reported promising results in using thiazole derivatives as adjuncts in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized for purity?

Methodological Answer: The synthesis typically involves cyclocondensation of a thiourea derivative with α-haloketones or via Hantzsch thiazole synthesis. Key steps include:

  • Substitution reactions : The amine group reacts with electrophiles (e.g., alkyl halides) to functionalize the nitrogen atom .
  • Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products like oxidized derivatives .

Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Methodological Answer:

  • NMR : 1H^1H NMR (DMSO-d6d_6 ) shows peaks at δ 7.35–7.25 (m, 4H, Ar-H), 4.10 (s, 2H, CH2_2), and 6.80 (s, 1H, thiazole-H). 13C^{13}C NMR confirms the fluorophenyl and thiazole carbons .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 253.1) and HRMS validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm protonation states (e.g., hydrochloride salt formation) .

Advanced Research Questions

Q. Q3. What experimental strategies are used to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • In Vitro Binding Assays : Radioligand displacement (e.g., 125I^{125}I-CRF for CRF1_1 receptor studies) with IC50_{50} values calculated using nonlinear regression (GraphPad Prism). Competitor compounds (e.g., SSR125543A) serve as positive controls .
  • Functional Assays : Measure cAMP accumulation (e.g., in Y79 retinoblastoma cells) or ACTH secretion (AtT-20 pituitary cells) to assess agonism/antagonism .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with fluorophenyl-thiazole motifs engaging hydrophobic pockets .

Q. Q4. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Source Validation : Compare synthetic routes (e.g., hydrochloride salt vs. free base) and purity (>98% by HPLC). Impurities like oxidized byproducts (e.g., N-oxides) may skew results .
  • Assay Variability : Standardize cell lines (e.g., passage number) and buffer conditions (pH, ionic strength). Replicate in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for covariates (e.g., dosing regimens in rodent models) .

Q. Q5. What in vivo models are suitable for pharmacokinetic and efficacy studies of this compound?

Methodological Answer:

  • Pharmacokinetics : Administer orally (30 mg/kg) or intravenously (5 mg/kg) in Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS for t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Efficacy Models :
    • Stress Response : Measure ACTH/cortisol levels in restrained rodents to assess CRF1_1 receptor antagonism .
    • Neurobehavioral Tests : Use the gerbil forepaw treading assay to quantify anxiolytic effects (ID50_{50} ~10 mg/kg) .

Methodological Challenges and Solutions

  • Challenge : Low yield in thiazole cyclization.
    Solution : Optimize stoichiometry of α-bromoketone:thiourea (1.2:1) and use microwave-assisted synthesis (100°C, 20 min) .
  • Challenge : Hydrochloride salt hygroscopicity.
    Solution : Store under argon at −20°C and use Karl Fischer titration to monitor moisture .

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